3-Methyl-4-(3-methylphenyl)pyrrolidine

Catalog No.
S13735066
CAS No.
M.F
C12H17N
M. Wt
175.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-4-(3-methylphenyl)pyrrolidine

Product Name

3-Methyl-4-(3-methylphenyl)pyrrolidine

IUPAC Name

3-methyl-4-(3-methylphenyl)pyrrolidine

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

InChI

InChI=1S/C12H17N/c1-9-4-3-5-11(6-9)12-8-13-7-10(12)2/h3-6,10,12-13H,7-8H2,1-2H3

InChI Key

UQRYIVMYDYQAOU-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC1C2=CC=CC(=C2)C

3-Methyl-4-(3-methylphenyl)pyrrolidine is an organic compound with the molecular formula C12H17NC_{12}H_{17}N. It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, substituted at the 3-position with a methyl group and at the 4-position with a 3-methylphenyl group. This compound belongs to the class of secondary amines and is characterized by its unique structural features that influence its chemical behavior and biological activity .

Typical for secondary amines. These include:

  • Alkylation: The nitrogen atom can act as a nucleophile, allowing for alkylation reactions with alkyl halides.
  • Acylation: The compound may undergo acylation to form amides when reacted with acyl chlorides or anhydrides.
  • Oxidation: Oxidative reactions can convert the amine to corresponding N-oxides or other oxidized forms under suitable conditions.

These reactions are significant in synthetic organic chemistry for developing more complex molecules or modifying existing compounds.

  • Antidepressant effects: Pyrrolidine derivatives have been explored for their potential in treating mood disorders.
  • Neuroprotective properties: Some related compounds have shown promise in protecting neural cells from damage.

Further research would be necessary to elucidate the specific biological effects of this compound and its potential therapeutic applications.

The synthesis of 3-Methyl-4-(3-methylphenyl)pyrrolidine can be achieved through several methods:

  • Pyrrolidine Formation: Starting from 3-methylacetophenone, a condensation reaction with ammonia or an amine can yield the pyrrolidine structure.
  • Methylation: The introduction of the methyl group at the 3-position can be accomplished using methyl iodide in the presence of a base.
  • Substitution Reaction: The 3-methylphenyl group can be introduced through electrophilic aromatic substitution or via nucleophilic substitution on a suitable precursor.

These methods highlight the versatility of synthetic approaches available for producing this compound.

3-Methyl-4-(3-methylphenyl)pyrrolidine may find applications in various fields, including:

  • Pharmaceuticals: As a potential lead compound for drug development due to its structural characteristics.
  • Chemical Research: Used as an intermediate in organic synthesis and medicinal chemistry.
  • Material Science: Potential applications in developing novel materials or polymers based on its chemical properties.

The exploration of these applications could lead to innovative uses in multiple industries.

Several compounds share structural similarities with 3-Methyl-4-(3-methylphenyl)pyrrolidine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-MethylpyrrolidineMethyl substituent at position 1Simpler structure, less steric hindrance
2-MethylpyrrolidineMethyl substituent at position 2Different reactivity patterns
N-MethylpyrrolidineMethyl group attached to nitrogenAlters basicity and nucleophilicity
4-EthylpyrrolidineEthyl substituent at position 4Larger substituent affects sterics

These compounds illustrate variations in structure that lead to different chemical properties and biological activities, emphasizing the uniqueness of 3-Methyl-4-(3-methylphenyl)pyrrolidine within this class of compounds. Each variation provides distinct opportunities for research and application in chemistry and pharmacology.

XLogP3

2.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

175.136099547 g/mol

Monoisotopic Mass

175.136099547 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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